molecular formula C10H10OS B12973196 1-(Benzo[b]thiophen-5-yl)ethanol

1-(Benzo[b]thiophen-5-yl)ethanol

Cat. No.: B12973196
M. Wt: 178.25 g/mol
InChI Key: NQFBVDJOANQAOG-UHFFFAOYSA-N
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Description

1-(Benzo[b]thiophen-5-yl)ethanol is a benzo[b]thiophene derivative that serves as a crucial synthetic intermediate in medicinal chemistry and pharmaceutical research. This compound is part of a family of chemicals known for their potential neuroactive properties. Related structural analogs, such as T-588, have been extensively studied and demonstrate significant neuroprotective and cognitive-enhancing effects in preclinical models. These related compounds have been shown to prolong survival time under conditions of cerebral hypoxia and ischemia, with research indicating their action may involve the activation of the central nervous system cholinergic system . As a building block, this compound is valuable for the synthesis of more complex molecules aimed at investigating pathways relevant to neurological disorders. The product is offered for research purposes as a chemical reference standard and synthetic intermediate. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10OS

Molecular Weight

178.25 g/mol

IUPAC Name

1-(1-benzothiophen-5-yl)ethanol

InChI

InChI=1S/C10H10OS/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-7,11H,1H3

InChI Key

NQFBVDJOANQAOG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)SC=C2)O

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Benzo B Thiophen 5 Yl Ethanol and Its Precursors

General Strategies for Benzo[b]thiophene Core Construction

The construction of the benzo[b]thiophene ring system can be achieved through a variety of strategic approaches. These methods have evolved to offer improved yields, greater functional group tolerance, and milder reaction conditions. Key strategies include the cyclization of appropriately substituted benzene (B151609) derivatives, such as o-alkynylthioanisoles or o-halovinylbenzenes, and multi-component reactions that assemble the heterocyclic core from simpler starting materials. nih.govorganic-chemistry.orgorganic-chemistry.org

Electrophilic Cyclization Approaches

Electrophilic cyclization represents a powerful and direct method for forming the benzo[b]thiophene core, typically involving the intramolecular cyclization of o-alkynylthioanisoles. nih.gov This approach has been refined through the use of various electrophilic reagents.

A notable advancement employs a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt as an electrophilic thiomethyl source. nih.govorganic-chemistry.orgacs.org This method proceeds under mild, ambient temperature conditions and is compatible with a wide array of functional groups, consistently producing 2,3-disubstituted benzo[b]thiophenes in excellent yields. The reaction is typically performed in dichloromethane, with an excess of the sulfonium (B1226848) salt. acs.org The proposed mechanism involves the attack of the alkyne on the electrophilic sulfur, followed by cyclization and demethylation. organic-chemistry.org

Another well-established route combines a palladium-catalyzed Sonogashira coupling of terminal acetylenes with o-iodothioanisole, followed by an electrophilic cyclization step. nih.govacs.org This two-step sequence is highly versatile, utilizing a range of electrophiles such as iodine (I₂), bromine (Br₂), N-bromosuccinimide (NBS), and phenylselenyl chloride (PhSeCl) to furnish the final product. nih.gov This method is effective for aryl-, vinyl-, and alkyl-substituted acetylenes. nih.govacs.org Furthermore, an environmentally benign version of this cyclization has been developed using ethanol (B145695) as a solvent. uwf.edu

Table 1: Electrophilic Cyclization of Substituted o-Alkynyl Thioanisoles This table summarizes the outcomes of the electrophilic cyclization reaction using dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt, showcasing the versatility of the substrate scope.

Entry Alkyne Substituent (R) Product Yield (%) Reference
1 Phenyl 3-(Methylthio)-2-phenylbenzo[b]thiophene 99 acs.org
2 4-Methylphenyl 3-(Methylthio)-2-(p-tolyl)benzo[b]thiophene 98 acs.org
3 4-Methoxyphenyl 2-(4-Methoxyphenyl)-3-(methylthio)benzo[b]thiophene 99 acs.org
4 4-Chlorophenyl 2-(4-Chlorophenyl)-3-(methylthio)benzo[b]thiophene 97 acs.org
5 Cyclohexyl 2-Cyclohexyl-3-(methylthio)benzo[b]thiophene 90 acs.org
6 n-Butyl 2-Butyl-3-(methylthio)benzo[b]thiophene 85 acs.org

Radical Cascade Cyclization Pathways

Radical-mediated reactions offer unique pathways for the synthesis of complex molecules, including benzo[b]thiophenes. One novel route involves the intramolecular radical cyclization of polarized ketene (B1206846) dithioacetals, which are derived from o-bromoarylacetonitriles. nih.gov This method provides access to various 2,3-substituted benzo[b]thiophenes.

Photoredox catalysis has also enabled cascade radical annulations. For instance, the reaction of o-methylthio-arenediazonium salts with alkynes, initiated by green light irradiation of an eosin (B541160) Y catalyst, yields substituted benzo[b]thiophenes with high regioselectivity. organic-chemistry.org Electrochemical methods can also generate radical intermediates for cyclization. An electrochemical oxidative radical cascade involving olefinic amides and thiophenols has been developed to construct C-S and C-O bonds in a single step, highlighting the potential of radical processes in building complex heterocyclic systems. rsc.org

Photochemical and Electrochemical Synthesis Routes to Benzo[b]thiophenes

Photochemical Routes: Photochemical reactions provide an alternative, often highly efficient, means of constructing benzo[b]thiophene systems. Iodine-promoted photocyclization of 4,5-diaryl-substituted thiophenes has been shown to be a more effective method for preparing certain fused benzo[b]thiophene derivatives compared to traditional oxidative coupling or palladium-catalyzed intramolecular arylation. thieme-connect.com Additionally, photocatalytic radical annulation, as mentioned previously, uses visible light to initiate the cyclization cascade, representing a green and efficient synthetic tool. organic-chemistry.org

Electrochemical Routes: Electrochemical synthesis is an emerging green methodology that avoids the need for stoichiometric chemical oxidants or transition metal catalysts. rsc.orgrsc.org An efficient electrochemical approach has been developed for synthesizing benzo[b]thiophene-1,1-dioxides from the reaction of sulfonhydrazides with internal alkynes. rsc.orgnih.govsemanticscholar.org The reaction proceeds via constant current electrolysis in an undivided cell at room temperature. rsc.org The proposed mechanism involves the formation of a sulfonyl radical, which attacks the alkyne, leading to an intermediate that undergoes a selective ipso-addition and spirocyclization to yield the final product. rsc.orgrsc.org This method is noted for its tolerance of various functional groups. rsc.org

Table 2: Electrochemical Synthesis of Benzo[b]thiophene-1,1-dioxides This table presents the results for the electrochemical synthesis of various benzo[b]thiophene-1,1-dioxides from internal alkynes and benzenesulfonhydrazide, demonstrating the scope of the reaction.

Entry Alkyne Product Yield (%) Reference
1 1-Phenyl-1-propyne 2-Methyl-3-phenylbenzo[b]thiophene 1,1-dioxide 75 rsc.org
2 1,2-Diphenylethyne 2,3-Diphenylbenzo[b]thiophene 1,1-dioxide 64 rsc.org
3 1-(p-Tolyl)-1-propyne 2-Methyl-3-(p-tolyl)benzo[b]thiophene 1,1-dioxide 58 rsc.org
4 1-(4-Chlorophenyl)-1-propyne 3-(4-Chlorophenyl)-2-methylbenzo[b]thiophene 1,1-dioxide 49 rsc.org
5 1-(4-Bromophenyl)-1-propyne 3-(4-Bromophenyl)-2-methylbenzo[b]thiophene 1,1-dioxide 44 rsc.org

Transition Metal-Catalyzed Annulation Reactions for Benzo[b]thiophene Formation

Transition metal catalysis is a cornerstone of modern organic synthesis, providing highly efficient and selective pathways to benzo[b]thiophenes. kfupm.edu.sa Catalysts based on palladium, rhodium, copper, and gold have all been successfully employed. organic-chemistry.org These reactions often involve cross-coupling and annulation of functionalized aromatic precursors. kfupm.edu.sa

Palladium catalysis is particularly prominent in the synthesis of benzo[b]thiophenes. acs.org One common strategy is the Sonogashira cross-coupling of 2-halothiophenols with terminal alkynes, followed by intramolecular cyclization. rsc.org This process effectively yields a variety of 2-substituted benzo[b]thiophenes.

Another sophisticated method is the palladium iodide-catalyzed oxidative cyclization–deprotection–alkoxycarbonylation sequence. nih.govacs.org This reaction uses readily available 2-(methylthio)phenylacetylenes, carbon monoxide, an alcohol, and oxygen (from air) to produce benzo[b]thiophene-3-carboxylic esters. The reaction proceeds through an intramolecular S-5-endo-dig cyclization. nih.gov

Direct C-H arylation is another powerful palladium-catalyzed strategy. For example, the C2-selective arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids can be achieved using a Pd(II) catalyst with an oxidant like Cu(OAc)₂. acs.org A plausible mechanism involves C-H activation to form a cyclopalladium intermediate, followed by transmetalation with the arylboronic acid and reductive elimination. acs.org

Table 3: Palladium-Catalyzed Synthesis of Benzo[b]thiophene-3-carboxylates This table shows the synthesis of various methyl benzo[b]thiophene-3-carboxylates via a PdI₂-catalyzed oxidative cyclization-alkoxycarbonylation sequence.

Entry R-Group on Alkyne Product Yield (%) Reference
1 Phenyl Methyl 2-phenylbenzo[b]thiophene-3-carboxylate 85 nih.gov
2 p-Tolyl Methyl 2-(p-tolyl)benzo[b]thiophene-3-carboxylate 76 nih.gov
3 4-Bromophenyl Methyl 2-(4-bromophenyl)benzo[b]thiophene-3-carboxylate 83 nih.gov
4 Thiophen-3-yl Methyl 2-(thiophen-3-yl)benzo[b]thiophene-3-carboxylate 70 nih.gov
5 tert-Butyl Methyl 2-(tert-butyl)benzo[b]thiophene-3-carboxylate 57 nih.gov

Rhodium catalysts enable elegant multi-component reactions for benzo[b]thiophene synthesis. A notable example is a three-component coupling reaction involving arylboronic acids, alkynes, and elemental sulfur (S₈). researchgate.net This protocol features high regioselectivity in the thiophene (B33073) annulation process, which proceeds through a sequence of alkyne insertion, C-H activation, and sulfur atom transfer to a metallacycle intermediate. This method allows for the construction of the benzo[b]thiophene skeleton in a single, atom-economical step. researchgate.net The versatility of rhodium catalysis is further demonstrated in its ability to mediate annulative cyclizations between indolyl azines and alkynes, showcasing its power in constructing complex heterocyclic systems. acs.org

Copper-Mediated Synthetic Transformations

Copper-catalyzed reactions are pivotal in the synthesis of benzo[b]thiophene derivatives, offering efficient routes to C-S bond formation and cyclization. These methods are valued for their cost-effectiveness and unique reactivity compared to other transition metals.

One prominent approach involves the copper-catalyzed domino synthesis of multi-substituted benzo[b]thiophenes. rsc.org This method can utilize radical cyclization of 2-iodophenyl ketones with a sulfur surrogate, such as xanthate, to construct the benzo[b]thiophene skeleton. rsc.org Another strategy employs the copper-catalyzed reaction of (2-iodobenzyl)triphenylphosphonium bromide with thiocarboxylic acids, which proceeds through a sequential Ullmann-type C-S bond coupling and a Wittig condensation to yield benzo[b]thiophenes. acs.orgorganic-chemistry.org

Copper(I) iodide (CuI) is a commonly used catalyst in these transformations. For instance, in the presence of CuI and a ligand like 1,10-phenanthroline, (2-iodobenzyl)triphenylphosphonium bromide reacts with thiocarboxylic acids to form benzo[b]thiophene derivatives in good yields. acs.org Similarly, CuI, in combination with a base like tripropylamine, facilitates this transformation. acs.org Thiolation annulation of 2-bromo alkynylbenzenes with sodium sulfide (B99878), catalyzed by CuI and TMEDA (tetramethylethylenediamine), provides a direct route to 2-substituted benzo[b]thiophenes. organic-chemistry.org

Furthermore, copper-mediated intramolecular dehydrogenative C-O coupling has been developed for the synthesis of related fused heterocyclic systems, highlighting the versatility of copper catalysis in constructing complex molecular architectures. nih.govrsc.org These reactions can proceed via a radical pathway, initiated by a single electron transfer between the substrate and the copper catalyst. nih.gov

Here is a table summarizing some copper-mediated synthetic transformations for benzo[b]thiophene derivatives:

Catalyst SystemStarting MaterialsProduct TypeKey Features
Cu-catalyst/Xanthate2-Iodophenyl ketonesMulti-substituted benzo[b]thiophenesDomino reaction, radical cyclization. rsc.org
CuI/1,10-phen/n-Pr3N(2-Iodobenzyl)triphenylphosphonium bromide, Thiocarboxylic acidsBenzo[b]thiophene derivativesSequential Ullmann C-S coupling and Wittig reaction. acs.org
CuI/TMEDA2-Bromo alkynylbenzenes, Sodium sulfide2-Substituted benzo[b]thiophenesThiolation annulation. organic-chemistry.org

Base-Mediated Condensation Reactions

Base-mediated condensation reactions offer a classic and effective strategy for the synthesis of the benzo[b]thiophene core. These methods often involve the intramolecular cyclization of a suitably substituted benzene derivative containing a sulfur-bearing side chain.

A notable example is the tandem base-mediated condensation of o-iodoarylacetonitriles, acetates, or ketones with (hetero)aryldithioesters, which is followed by an intramolecular C-S bond formation to yield diversely substituted benzo[b]thiophenes. organic-chemistry.org This approach provides access to a wide range of functionalized products in excellent yields. organic-chemistry.org

Another strategy involves the base-promoted domino condensation–intramolecular C–S bond formation of substrates like arylacetonitriles with dithioesters. rsc.orgacs.org This method can be catalyzed by copper for an Ullmann-type reaction or by palladium for a direct aryl-S bond formation. rsc.org The choice of base is critical and can include hindered organic amines such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), 1,4-diazabicyclo[2.2.2]octane (DABCO), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). google.comacs.org

The following table outlines representative base-mediated condensation reactions for benzo[b]thiophene synthesis:

BaseStarting MaterialsReaction TypeProduct
Hindered organic amine (e.g., DBU)o-Iodoarylacetonitriles, (Hetero)aryldithioestersTandem condensation and intramolecular C-S bond formationSubstituted benzo[b]thiophenes organic-chemistry.org
Not specifiedArylacetonitrile, DithioesterBase-mediated condensation and intramolecular aryl-S bond formationPolyfunctionalized benzo[b]thiophenes rsc.org
DABCO2-Aroyl-3-arylcyclopropane-1,1-dicarbonitriles, Sulfur powder(4+1) AnnulationPolysubstituted thiophenes acs.org

Acid-Catalyzed Cyclization Processes

Acid-catalyzed cyclization is a fundamental method for the synthesis of benzo[b]thiophenes. google.com This approach typically involves the intramolecular electrophilic attack of a sulfur-containing side chain onto the aromatic ring, often promoted by strong acids.

One of the well-established routes is the acid-catalyzed cyclization of arylthiomethyl ketones, which is particularly useful for preparing 3-alkylbenzo[b]thiophenes. google.com Another classic example is the intramolecular cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone in neat polyphosphoric acid, which yields a mixture of regioisomeric methoxy-substituted 2-phenylbenzo[b]thiophenes. google.com

More contemporary methods have expanded the scope of acid-catalyzed cyclizations. For instance, the reaction of a benzyl (B1604629) sulfide with a strong base to form a benzylic anion, followed by condensation with a benzaldehyde (B42025) and subsequent reaction with an acid chloride, leads to an intermediate that can be cyclized. google.com Lewis acids such as zinc iodide, zinc chloride, ferric chloride, and titanium (IV) chloride can also be employed to facilitate these transformations. google.com

The table below summarizes key acid-catalyzed cyclization processes for benzo[b]thiophene synthesis:

Acid CatalystStarting MaterialReaction TypeProduct
Polyphosphoric acidα-(Arylthio)acetophenonesIntramolecular cyclization/rearrangementSubstituted 2-arylbenzo[b]thiophenes google.com
Lewis Acids (e.g., ZnI2)Benzyl sulfidesConversion to benzyl sulfide followed by cyclization steps2-Arylbenzo[b]thiophenes google.com
Trifluoromethanesulfonic anhydrideArylketene dithioacetal monoxideIntramolecular C-S cyclization2-Methylthiobenzothiophene derivatives rsc.org

Targeted Synthesis of the 1-(Benzo[b]thiophen-5-yl)ethanol Moiety

The synthesis of the specific molecule this compound requires strategies that not only form the benzo[b]thiophene core but also introduce the 1-hydroxyethyl group at the desired position 5.

Formation of the Chiral Benzylic Alcohol Functionality

The creation of the chiral benzylic alcohol is a critical step in the synthesis of enantiomerically pure this compound. A variety of asymmetric methods can be employed to achieve this.

One common approach is the asymmetric reduction of a corresponding ketone, 5-acetylbenzo[b]thiophene. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. Another powerful method is the enantioselective addition of a methyl group to the corresponding aldehyde, 5-formylbenzo[b]thiophene. This can be accomplished using chiral organometallic reagents or through catalytic asymmetric addition reactions. organic-chemistry.org

For instance, catalytic asymmetric Henry reactions have been shown to be effective for the synthesis of chiral β-nitro alcohols from benzofuran-2-carbaldehydes, a reaction that can be adapted for the synthesis of chiral amino alcohols. nih.gov Such methodologies can be conceptually applied to the benzo[b]thiophene system. The use of chiral ligands, such as those derived from amino alcohols, in conjunction with a metal catalyst can facilitate the enantioselective addition of nucleophiles to aldehydes. organic-chemistry.org

A general synthetic route could involve the reduction of benzo[b]thiophen-3-yl-acetic acid with a reducing agent like lithium aluminum hydride to yield the corresponding alcohol. While this example illustrates the reduction to an alcohol at a different position, the principle can be applied to a 5-substituted carboxylic acid or ester derivative.

Regioselective Functionalization of the Benzo[b]thiophene Core at Position 5

Achieving regioselective functionalization at the C5 position of the benzo[b]thiophene ring is crucial for the synthesis of this compound. The inherent reactivity of the benzo[b]thiophene ring system often favors substitution at the C2 and C3 positions. Therefore, specific strategies are required to direct functionalization to the C5 position.

One approach is to start with a pre-functionalized benzene ring that already contains a substituent at the position that will become C5 of the benzo[b]thiophene. For example, a substituted thiophenol can be used as a starting material in a cyclization reaction.

Alternatively, direct C-H functionalization methods can be employed, although directing this to the C5 position can be challenging. Palladium-catalyzed C-H arylation has been reported for the C3 position of benzo[b]thiophenes. nih.gov Achieving C5 selectivity might require specific directing groups or catalyst systems. The electronic nature of substituents already present on the benzo[b]thiophene ring can influence the regioselectivity of further reactions. rsc.org

A combination of ortho-lithiation and halocyclization strategies has been used for the synthesis of regioselectively functionalized benzo[b]thiophenes, for instance, at the C7 position. nih.gov Similar strategies could potentially be adapted for C5 functionalization.

Enantioselective Synthesis of Chiral this compound

The enantioselective synthesis of this compound aims to produce a single enantiomer of this chiral alcohol. This is typically achieved through asymmetric synthesis or by resolution of a racemic mixture.

A process for preparing optically active benzo[b]thiophen-5-yl dialkylamino-ethoxy-ethanol derivatives has been described, which involves the resolution of a dioxolane intermediate. google.com This intermediate is then subjected to a series of reactions including alcoholysis, protection, reduction, and deprotection to yield the final chiral product. google.com This highlights the use of chiral auxiliaries and resolution techniques in obtaining enantiomerically pure compounds.

Modern catalytic asymmetric methods offer more direct routes. For instance, the enantioselective reduction of 5-acetylbenzo[b]thiophene using a chiral catalyst system is a promising approach. Another strategy is the enantioselective addition of a methyl nucleophile to 5-formylbenzo[b]thiophene, catalyzed by a chiral metal complex. Gold-catalyzed intramolecular hydroarylation reactions have been successfully used for the enantioselective synthesis of other complex chiral molecules containing fused aromatic rings, demonstrating the potential of such catalysts in complex asymmetric transformations. nih.gov

A series of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives and their corresponding alcohol derivatives have been synthesized and evaluated for biological activity. nih.gov The synthesis of the alcohol derivatives often involves the reduction of the corresponding ketone, which if performed with a chiral reducing agent or catalyst, could provide an enantioselective route. nih.gov

Asymmetric Catalytic Hydrogenation of Ketone Precursors

The most direct route to chiral this compound is the asymmetric reduction of its corresponding prochiral ketone, 5-acetylbenzo[b]thiophene. Asymmetric catalytic hydrogenation stands out as a highly efficient and atom-economical method for this transformation. This approach utilizes a small amount of a chiral catalyst to transfer hydrogen gas to the ketone, creating the desired enantiomer in high excess.

While specific studies detailing the asymmetric hydrogenation of 5-acetylbenzo[b]thiophene are not prevalent in the literature, the principles are well-established through extensive research on analogous aromatic ketones. nih.gov Ruthenium complexes containing a chiral diphosphine ligand, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), and a chiral diamine ligand are exceptionally effective for this purpose. nih.gov The reaction typically proceeds under hydrogen pressure in an alcoholic solvent, demonstrating high turnover numbers and excellent enantioselectivities for a wide range of substrates. nih.gov

Table 1: Representative Asymmetric Hydrogenation of Aromatic Ketones using Chiral Ru-Catalysts This table illustrates the general conditions and high efficiency of the methodology applicable to the synthesis of this compound.

SubstrateCatalyst SystemConditionsYieldEnantiomeric Excess (e.e.)Reference
AcetophenoneRuCl₂[(R)-tolbinap][(R,R)-dpen]H₂ (8 atm), i-PrOH, 25°C>99%98% (R) nih.gov
2-Acetylfuran(S,SS)-RuCl(p-cymene)(dpen)H₂ (10 atm), MeOH, 30°C98%97% (S) nih.gov
3-AcetylpyridineRuCl₂[(R)-binap][(R)-daipen]H₂ (30 atm), MeOH, 50°C>99%99% (R) nih.gov

An alternative and powerful strategy is biocatalytic asymmetric reduction. Microbial reductases from organisms like yeast or bacteria can reduce ketones with exceptionally high enantioselectivity under mild, environmentally friendly conditions. For instance, the reduction of the structurally similar ketone 1-(benzo[d] google.comdioxol-5-yl)ethanone was achieved using the bacterium Lactobacillus paracasei BD101. nih.gov This biotransformation produced the corresponding (R)-alcohol with an excellent yield and an enantiomeric excess greater than 99%. nih.gov This demonstrates the significant potential of biocatalysis for producing enantiopure this compound.

Chiral Resolution Techniques for Racemic Mixtures

When a racemic mixture of this compound is produced, chiral resolution techniques can be employed to separate the two enantiomers. These methods are crucial in pharmaceutical production where often only one enantiomer is therapeutically active. rsc.org

Enzymatic Kinetic Resolution Enzymatic kinetic resolution is a highly efficient method that exploits the stereoselectivity of enzymes, typically lipases. researchgate.net In this process, a racemic alcohol is subjected to an acylation reaction in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB). google.com The enzyme selectively catalyzes the acylation of one enantiomer much faster than the other. This results in a mixture of one enantiomer as an ester and the other as the unreacted alcohol. These two compounds have different chemical properties and can be easily separated by standard chromatographic methods. The ester can then be hydrolyzed to recover the second alcohol enantiomer.

Table 2: General Scheme for Enzymatic Kinetic Resolution

Starting MaterialReagentsProducts After Separation
(R/S)-1-(Benzo[b]thiophen-5-yl)ethanolLipase (e.g., CALB), Acyl Donor (e.g., Ethyl Acetate)1. (S)-1-(Benzo[b]thiophen-5-yl)ethanol 2. (R)-1-(Benzo[b]thiophen-5-yl)acetate

Diastereomeric Salt Formation A classical resolution method involves reacting the racemic alcohol with a single enantiomer of a chiral acid (a resolving agent). This reaction forms a mixture of two diastereomeric esters. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once a pure diastereomer is isolated, hydrolysis of the ester bond releases the desired single enantiomer of this compound.

Diastereoselective Approaches

Diastereoselective synthesis provides an alternative to resolution by introducing chirality in a controlled manner. This strategy involves coupling the prochiral ketone precursor, 5-acetylbenzo[b]thiophene, to a chiral auxiliary. This creates a molecule with two chiral centers, resulting in a pair of diastereomers which can then be separated.

A notable example of this approach involves the formation of a diastereomeric ketal. The ketone precursor is reacted with an enantiopure chiral molecule containing two hydroxyl groups, such as a derivative of tartaric acid, to form a mixture of two diastereomeric 1,3-dioxolanes. These diastereomers can be separated using standard purification techniques like crystallization or chromatography. The carbonyl group of the desired, isolated diastereomer is then reduced, and subsequent hydrolytic cleavage removes the chiral auxiliary, yielding the enantiomerically pure target alcohol. This method allows for the large-scale production of a single enantiomer.

Synthetic Elaboration from Related Benzo[b]thiophene Intermediates

Enantiopure this compound can also be prepared through the chemical modification of other readily available benzo[b]thiophene derivatives. A common and versatile starting material for this approach is 5-bromobenzo[b]thiophene.

The synthesis can proceed via a two-step sequence. First, the 5-bromo group is converted into an organometallic species, such as a Grignard reagent (by reaction with magnesium) or an organolithium reagent (via lithium-halogen exchange). This nucleophilic intermediate is then reacted with acetaldehyde. The subsequent aqueous workup directly yields racemic this compound, which can then be subjected to the chiral resolution techniques described previously (Section 2.3.2).

Alternatively, the organometallic intermediate can be reacted with acetyl chloride to form the ketone precursor, 5-acetylbenzo[b]thiophene. This ketone can then be reduced to the target alcohol using either standard reducing agents like sodium borohydride (B1222165) to give the racemate, or through the advanced asymmetric hydrogenation methods described earlier (Section 2.3.1) to directly access the enantiopure product.

Table 3: Synthetic Elaboration Pathways to this compound

Starting MaterialReagent(s)IntermediateFinal Step Reagent(s)Final Product
5-Bromobenzo[b]thiophene1. Mg or n-BuLi 2. Acetaldehyde(Benzo[b]thiophen-5-yl)magnesium bromideAqueous Workup(R/S)-1-(Benzo[b]thiophen-5-yl)ethanol
5-Bromobenzo[b]thiophene1. Mg or n-BuLi 2. Acetyl Chloride5-Acetylbenzo[b]thiopheneNaBH₄ or Asymmetric HydrogenationThis compound
Benzo[b]thiophene-5-carbaldehydeMeMgBr or MeLi-Aqueous Workup(R/S)-1-(Benzo[b]thiophen-5-yl)ethanol

Chemical Reactivity and Derivatization Studies of 1 Benzo B Thiophen 5 Yl Ethanol

Functional Group Transformations at the 1-Ethanol Moietynih.gov

The secondary alcohol group of 1-(Benzo[b]thiophen-5-yl)ethanol is a prime site for a variety of functional group interconversions, including oxidation, reduction, esterification, etherification, and nucleophilic substitution. These reactions provide pathways to a wide range of derivatives with potential applications in medicinal chemistry and material science.

Oxidation and Reduction Reactions

The secondary alcohol of this compound can be readily oxidized to the corresponding ketone, 1-(benzo[b]thiophen-5-yl)ethan-1-one. This transformation is typically achieved using a variety of mild oxidizing agents. For instance, manganese dioxide (MnO₂) is effective for oxidizing allylic and benzylic alcohols and is a suitable reagent for this conversion. nih.gov Other common reagents for this type of oxidation include pyridinium (B92312) chlorochromate (PCC) and Swern or Dess-Martin periodinane oxidations, which are known for their high yields and compatibility with various functional groups.

Conversely, the ketone, 1-(benzo[b]thiophen-5-yl)ethan-1-one, can be reduced back to the secondary alcohol. This reduction can be accomplished using hydride-donating reagents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent. The choice of reducing agent can be tailored based on the presence of other reducible functional groups in the molecule. The reduction of related ketone derivatives to their corresponding alcohols is a well-established synthetic step. nih.gov

Table 1: Oxidation and Reduction Reactions

Reaction Type Starting Material Typical Reagents Product
Oxidation This compound MnO₂, PCC, Dess-Martin Periodinane 1-(Benzo[b]thiophen-5-yl)ethan-1-one
Reduction 1-(Benzo[b]thiophen-5-yl)ethan-1-one NaBH₄, LiAlH₄ This compound

Esterification and Etherification Reactions

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid (e.g., H₂SO₄) or a base (e.g., pyridine). Oxidative esterification, a process that converts an alcohol directly to an ester in the presence of an oxidizing agent, represents another synthetic route. beilstein-journals.orgthieme-connect.de

Etherification can be achieved through methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. A patent describes the reaction of a related diol derivative with a dialkylaminoethyl halide, showcasing an etherification process on the benzo[b]thiophene scaffold. google.com This method allows for the introduction of a wide variety of alkyl or aryl groups at the oxygen atom.

Nucleophilic Substitution Reactions

For nucleophilic substitution to occur at the carbon bearing the hydroxyl group, the -OH group must first be converted into a good leaving group. This is often accomplished by protonation under acidic conditions, followed by the loss of a water molecule to form a carbocation, or by converting the alcohol into a tosylate or mesylate ester. Once the leaving group is in place, a wide range of nucleophiles (e.g., halides, cyanide, azide) can attack the electrophilic carbon. For example, reaction with a dialkylaminoethyl halide proceeds via a nucleophilic substitution mechanism. google.com The stability of the resulting benzylic carbocation intermediate can facilitate SN1-type reactions.

Electrophilic Aromatic Substitution Reactions on the Benzo[b]thiophene Systemacs.orgnih.gov

The benzo[b]thiophene ring is an aromatic system that can undergo electrophilic substitution. The position of substitution is directed by the existing substituents. Benzo[b]thiophene itself typically undergoes electrophilic attack preferentially at the C3 position of the thiophene (B33073) ring. chemicalbook.comcdnsciencepub.com However, the presence of the 1-hydroxyethyl group at the C5 position on the benzene (B151609) ring significantly influences the regioselectivity.

The 1-hydroxyethyl group is an activating, ortho-, para-director for electrophilic aromatic substitution on the benzene portion of the molecule. Therefore, incoming electrophiles are directed to the C4 and C6 positions. Common electrophilic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂). Nitration of unsubstituted benzo[b]thiophene can result in a mixture of isomers, including 2-, 3-, 4-, 5-, 6-, and 7-nitro derivatives. cdnsciencepub.com

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst introduces a halogen atom.

Friedel-Crafts Alkylation/Acylation: An alkyl or acyl group can be introduced using an alkyl halide or acyl halide with a Lewis acid catalyst like aluminum chloride (AlCl₃).

Formylation: Introduction of a formyl group (-CHO) can be achieved under Vilsmeier-Haack or Gattermann conditions. rsc.org

Studies on substituted hydroxybenzo[b]thiophenes have shown that substitution patterns are highly dependent on the directing effects of the existing groups, often leading to specific isomers. rsc.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Electrophile Predicted Major Substitution Positions
Nitration NO₂⁺ C4, C6
Bromination Br⁺ C4, C6
Friedel-Crafts Acylation R-C=O⁺ C4, C6

Palladium-Catalyzed C-H Activation and Oxidative Cross-Coupling Reactionscdnsciencepub.com

Modern synthetic methods, particularly palladium-catalyzed C-H activation and cross-coupling reactions, offer powerful tools for the derivatization of heteroaromatic compounds like benzo[b]thiophene. These reactions allow for the direct formation of carbon-carbon and carbon-heteroatom bonds, often with high selectivity and efficiency.

Research on benzo[b]thiophene 1,1-dioxides has demonstrated that Pd(II)-catalyzed oxidative cross-coupling reactions can occur selectively at the C2-position of the thiophene ring. acs.orgnih.govnih.gov This C-H activation strategy has been used for direct arylation with arylboronic acids and olefination with alkenes. A plausible mechanism involves the initial C-H activation by the palladium catalyst to form a cyclometalated intermediate, followed by transmetalation (in the case of arylation) or migratory insertion (in the case of olefination) and subsequent reductive elimination to yield the product and regenerate the active catalyst. nih.gov

While these studies were performed on the S,S-dioxide derivative, the underlying principles of C-H activation are applicable to this compound. Such reactions would likely target the C-H bonds at the C2 or C3 positions, providing a direct route to introduce aryl, vinyl, or other organic fragments onto the thiophene portion of the molecule.

Cascade and Annulation Reactions Involving the Compound

The structural motifs within this compound make it a potential substrate for cascade and annulation reactions, which allow for the rapid construction of complex molecular architectures from simpler starting materials. While specific examples starting from this exact compound are not prominent in the literature, the reactivity of the benzo[b]thiophene core and the ethanol (B145695) side chain suggests several possibilities.

For instance, the ketone derivative, 1-(benzo[b]thiophen-5-yl)ethan-1-one, could serve as a key building block in multicomponent reactions. One-pot reactions, such as those used to synthesize novel benzodiazepines or dihydroquinoxalines, often employ ketone substrates. nih.gov

Furthermore, the benzo[b]thiophene moiety itself can participate in annulation reactions. For example, (4+1) annulation reactions using a sulfur source have been developed to synthesize thiophene rings. acs.org Palladium-catalyzed one-pot sequences involving multiple bond-forming events, such as a combination of amination, Suzuki coupling, and intramolecular cyclization, have been used to build complex fused heterocyclic systems onto aromatic cores. thieme-connect.de Photochemical 6π-electrocyclization is another powerful cascade reaction that has been used to construct polycyclic aromatic compounds from suitably designed precursors. beilstein-journals.org By strategically modifying the ethanol side chain of this compound, it could be engineered to participate in such intramolecular cascade or annulation reactions, leading to novel polycyclic frameworks.

Formation of Complex Molecular Architectures and Hybrid Systems

The this compound framework is a valuable starting point for the construction of intricate molecular designs and hybrid systems that merge the benzo[b]thiophene moiety with other chemical entities. These derivatizations are crucial in fields like medicinal chemistry and materials science, where the unique properties of the benzo[b]thiophene ring are sought to be combined with those of other structural motifs. nih.govwikipedia.org

The synthesis of fused polycyclic systems containing the benzo[b]thiophene core is a significant area of research. researchgate.net While direct annulation reactions starting from this compound are not extensively documented, established synthetic strategies for benzo[b]thiophenes can be applied to its derivatives. researchgate.netccspublishing.org.cn

Key strategies for forming polycyclic benzo[b]thiophene derivatives often involve annulation reactions, such as [4+2] cycloadditions or domino reactions, which build additional rings onto the existing C2-C3 bond or other positions of the benzo[b]thiophene skeleton. ccspublishing.org.cnrsc.org For instance, a common method involves the Diels-Alder reaction between a diene-substituted benzo[b]thiophene and a dienophile. ccspublishing.org.cn Theoretically, this compound could be chemically modified to participate in such reactions. For example, dehydration of the ethanol to form 5-vinylbenzo[b]thiophene would create a reactive dienophile. Alternatively, conversion of the ethanol to an amino group could enable participation in annulation reactions that build nitrogen-containing heterocyclic rings fused to the primary structure. rsc.org Another approach involves the intramolecular cyclization of substituted benzo[b]thiophenes to form cyclopentannulated derivatives. ccspublishing.org.cn

A key transformation of this compound is its oxidation to the corresponding ketone, 5-acetylbenzo[b]thiophene. This ketone is a crucial intermediate for synthesizing chalcones and their subsequent derivatives, such as imines.

Synthesis of Benzo[b]thiophen-5-yl Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are typically synthesized via a base-catalyzed aldol (B89426) condensation known as the Claisen-Schmidt condensation. wikipedia.org In this reaction, an aromatic ketone (in this case, 5-acetylbenzo[b]thiophene) reacts with an aromatic aldehyde in the presence of a base, such as sodium hydroxide (B78521) in ethanol. ijaresm.com This reaction first forms a β-hydroxy ketone intermediate, which readily dehydrates to yield the α,β-unsaturated ketone system characteristic of chalcones.

The general reaction scheme is as follows:

Oxidation: this compound is oxidized to 5-acetylbenzo[b]thiophene.

Claisen-Schmidt Condensation: 5-Acetylbenzo[b]thiophene is condensed with a substituted aromatic aldehyde to yield the corresponding chalcone (B49325).

The versatility of this synthesis allows for the creation of a diverse library of chalcone derivatives by varying the substituted aromatic aldehyde used in the condensation step.

Table 1: Examples of Potential Chalcone Derivatives from 5-Acetylbenzo[b]thiophene

Reactant A (Ketone) Reactant B (Aldehyde) Resulting Chalcone Derivative
5-Acetylbenzo[b]thiophene Benzaldehyde (B42025) 1-(Benzo[b]thiophen-5-yl)-3-phenylprop-2-en-1-one
5-Acetylbenzo[b]thiophene 4-Methoxybenzaldehyde 1-(Benzo[b]thiophen-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
5-Acetylbenzo[b]thiophene 4-Chlorobenzaldehyde 1-(Benzo[b]thiophen-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one

Synthesis of Imine Derivatives

The chalcones derived from 5-acetylbenzo[b]thiophene can be further modified to produce imine derivatives, also known as Schiff bases. These are typically formed through the condensation reaction between the carbonyl group of the chalcone and a primary amine, often catalyzed by a small amount of acid. This reaction introduces a C=N double bond, creating a new class of hybrid molecules.

Table 2: Examples of Potential Imine Derivatives from Benzo[b]thiophen-5-yl Chalcones

Reactant A (Chalcone) Reactant B (Amine) Resulting Imine Derivative
1-(Benzo[b]thiophen-5-yl)-3-phenylprop-2-en-1-one Aniline N-(1-(Benzo[b]thiophen-5-yl)-3-phenylallylidene)aniline
1-(Benzo[b]thiophen-5-yl)-3-phenylprop-2-en-1-one 4-Methoxyaniline N-(1-(Benzo[b]thiophen-5-yl)-3-phenylallylidene)-4-methoxyaniline

Cycloaddition reactions are powerful tools for constructing cyclic and polycyclic compounds. Benzo[b]thiophene and its derivatives can participate in these reactions, although specific examples starting directly with this compound are limited in published literature. The reactivity often depends on the modification of the benzo[b]thiophene core.

For instance, benzo[b]thiophene S-oxides can act as dienes in [4+2] Diels-Alder cycloadditions with electron-poor alkynes or alkenes, leading to the formation of substituted naphthalenes or other complex bicyclic systems after extrusion of sulfur monoxide. iosrjournals.org Another strategy involves the dehydration of this compound to form 5-vinylbenzo[b]thiophene. This vinyl group can then participate as a dienophile in Diels-Alder reactions with various dienes, providing a pathway to complex carbocyclic and heterocyclic systems fused to the benzo[b]thiophene ring.

Photochemical [2+2] cycloadditions represent another potential route for derivatization, though this application is less common for benzo[b]thiophenes compared to other aromatic systems. iosrjournals.org

Beyond the synthesis of fused polycyclic systems, this compound is a precursor for creating conjugates with other heterocyclic or functional moieties. A notable example is the synthesis of optically active dialkylamino-ethoxy-ethanol derivatives. google.comgoogle.com

A patented process describes the synthesis of (-)-1-(Benzo[b]thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol. google.com This multi-step synthesis highlights the utility of the hydroxyl group for further elaboration:

Protection: The hydroxyl group of a related precursor is protected.

Reduction: A carbonyl group in the precursor molecule is reduced to a diol derivative.

Etherification: The newly formed hydroxyl group is reacted with a dialkylaminoethyl halide (e.g., 2-diethylaminoethyl chloride) to form an ether linkage.

Deprotection: The protecting group is removed to yield the final ethanol derivative.

This process attaches a flexible side chain containing a tertiary amine (part of a diethylamino group), creating a complex molecule with multiple potential sites for biological interactions. While many reported syntheses of complex heterocyclic conjugates, such as those related to indolopyrrolocarbazoles, utilize the 2-isomer of benzo[b]thiophene ethanol, similar synthetic strategies could potentially be adapted for the 5-isomer. pharmaffiliates.com

Stereochemical Investigations of 1 Benzo B Thiophen 5 Yl Ethanol

Absolute and Relative Configuration Determination

The determination of the absolute configuration of a chiral molecule is a critical step in its characterization. For a secondary alcohol like 1-(Benzo[b]thiophen-5-yl)ethanol, several powerful techniques can be employed to unambiguously assign the spatial arrangement of the substituents around the stereogenic center.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net As the VCD spectra of enantiomers are mirror images of each other, this technique provides a powerful tool for determining absolute configuration. nih.gov The process involves comparing the experimental VCD spectrum of an enantiomer of this compound with the computationally predicted spectrum for a specific configuration (e.g., R or S). researchgate.netunifesp.br A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. acs.org This method is particularly advantageous as it can be performed on the molecule directly in solution, without the need for crystallization or chemical derivatization. unifesp.bracs.org

Electronic Circular Dichroism (ECD) Spectroscopy: ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light. nih.gov For molecules containing a chromophore, such as the benzo[b]thiophene ring system in this compound, ECD can be a sensitive method for determining absolute configuration. Similar to VCD, the experimental ECD spectrum is compared with theoretical spectra calculated using methods like time-dependent density functional theory (TDDFT). nih.govacs.org The correlation between the experimental and calculated spectra reveals the absolute configuration of the enantiomer under investigation.

Mosher's Method: This classic NMR-based technique is widely used for determining the absolute configuration of secondary alcohols. nih.govstackexchange.comechemi.com The method involves the esterification of the alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. umn.edu This creates a pair of diastereomeric esters. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral ester linkage, the absolute configuration of the original alcohol can be deduced. nih.govmdpi.com

A hypothetical application of Mosher's method to this compound is outlined in the table below. The expected signs of the Δδ values for the protons of the substituents on the stereogenic carbon would allow for the assignment of the absolute configuration.

ProtonsExpected Sign of Δδ (δS - δR) for (R)-1-(Benzo[b]thiophen-5-yl)ethanolExpected Sign of Δδ (δS - δR) for (S)-1-(Benzo[b]thiophen-5-yl)ethanol
Methyl (CH₃) protons+-
Methine (CH) proton-+
Benzo[b]thiophene ring protons-+

This table represents a hypothetical scenario based on the established principles of Mosher's method.

Chiroptical Properties and Their Correlation with Molecular Structure

Chiroptical properties, such as optical rotation and circular dichroism, are the defining characteristics of chiral molecules and are directly related to their three-dimensional structure. wikipedia.org

Optical Rotation: This is the rotation of the plane of plane-polarized light by a chiral substance. The sign and magnitude of the specific rotation are dependent on the absolute configuration and the conformations of the molecule. While predicting optical rotation with high accuracy can be challenging, computational methods can often correctly predict the sign of rotation, which can be used as supporting evidence for the assignment of absolute configuration. acs.org

Circular Dichroism: Both VCD and ECD are forms of circular dichroism. The observed CD spectra are a direct consequence of the molecule's three-dimensional structure, including its absolute configuration and conformational preferences. nih.govnih.gov The correlation between the chiroptical properties and the molecular structure of this compound can be established through the comparison of experimental spectra with theoretical spectra calculated for different conformers of a specific enantiomer. This comparison not only helps in determining the absolute configuration but also provides insights into the predominant solution-state conformations. unifesp.br

The following table summarizes the key chiroptical techniques and their application in the stereochemical investigation of this compound.

Chiroptical TechniqueInformation ObtainedCorrelation with Molecular Structure
Optical RotationSign and magnitude of rotationDependent on absolute configuration and conformational equilibrium.
Electronic Circular Dichroism (ECD)Differential absorption of polarized UV-Vis lightSensitive to the electronic environment of the chromophore (benzo[b]thiophene ring) and its spatial relationship with the stereocenter.
Vibrational Circular Dichroism (VCD)Differential absorption of polarized IR lightProvides a detailed fingerprint of the entire molecular structure in three dimensions, including the stereocenter and its local environment.

Advanced Spectroscopic and Crystallographic Characterization of 1 Benzo B Thiophen 5 Yl Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules. Through the application of one- and two-dimensional NMR experiments, the precise connectivity and spatial arrangement of atoms within 1-(Benzo[b]thiophen-5-yl)ethanol can be mapped out.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional NMR techniques are instrumental in deciphering complex proton and carbon spectra.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY spectra would confirm the coupling between the methine proton of the ethanol (B145695) substituent and the methyl protons, as well as the couplings between the aromatic protons on the benzo[b]thiophene ring system.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals in the ¹³C NMR spectrum based on the assignments of their attached protons. For instance, the carbon of the methyl group would show a correlation to the methyl protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. In the case of this compound, HMBC correlations would be observed between the protons of the ethanol side chain and the carbons of the benzo[b]thiophene ring, confirming the point of attachment.

2D NMR Technique Information Provided Application to this compound
COSY ¹H-¹H correlations (through-bond coupling)Identifies neighboring protons on the aromatic ring and the ethanol side chain.
HSQC Direct ¹H-¹³C correlations (one-bond coupling)Assigns carbon signals based on their attached protons (e.g., CH, CH₂, CH₃).
HMBC Long-range ¹H-¹³C correlations (2-3 bond coupling)Confirms the connectivity between the ethanol side chain and the benzo[b]thiophene ring system.

Advanced Proton and Carbon-13 NMR Studies (e.g., DEPT-135)

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the nuclei.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals for the methyl, methine, and hydroxyl protons of the ethanol side chain, as well as signals for the aromatic protons on the benzo[b]thiophene core. The chemical shifts and coupling patterns of these signals are indicative of their electronic environment and proximity to other protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Distortionless Enhancement by Polarization Transfer (DEPT-135): This spectral editing technique is used to differentiate between CH, CH₂, and CH₃ groups. magritek.com In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. magritek.com Quaternary carbons are not observed. This technique is invaluable for confirming the presence of the methyl (CH₃) and methine (CH) groups of the ethanol side chain. magritek.com

NMR Experiment Observed Nucleus Information Yielded Expected Signals for this compound
¹H NMR ¹HChemical environment and connectivity of protons.Signals for methyl, methine, hydroxyl, and aromatic protons.
¹³C NMR ¹³CNumber of unique carbon environments.Signals for all carbon atoms in the molecule.
DEPT-135 ¹³CMultiplicity of carbon atoms (CH, CH₂, CH₃).Positive signals for CH and CH₃ groups; no signal for quaternary carbons.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. nih.govprimescholars.comiosrjournals.org These techniques are particularly sensitive to the presence of specific functional groups. nih.govprimescholars.comiosrjournals.org

For this compound, FT-IR and Raman spectra would display characteristic bands corresponding to:

O-H stretch: A broad band in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

C-H stretches: Aromatic and aliphatic C-H stretching vibrations are expected in the 2850-3100 cm⁻¹ region. primescholars.com

C=C stretches: Aromatic ring stretching vibrations would appear in the 1450-1600 cm⁻¹ range.

C-O stretch: The stretching vibration of the carbon-oxygen bond of the alcohol would be observed in the 1000-1260 cm⁻¹ region.

C-S stretch: The characteristic vibration of the thiophene (B33073) ring's carbon-sulfur bond would be present. iosrjournals.org

The combination of FT-IR and Raman spectroscopy provides complementary information, as some vibrational modes may be more active in one technique than the other. nih.gov

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Spectroscopic Technique
O-H Stretch (Alcohol)3200-3600FT-IR
C-H Stretch (Aromatic & Aliphatic)2850-3100FT-IR, Raman
C=C Stretch (Aromatic)1450-1600FT-IR, Raman
C-O Stretch (Alcohol)1000-1260FT-IR
C-S Stretch (Thiophene)~600-800FT-IR, Raman

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions

UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy are powerful tools for probing the electronic transitions within a molecule. The benzo[b]thiophene moiety is a known chromophore and fluorophore. researchgate.net

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound would show absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic system. The position and intensity of these bands are sensitive to the substitution pattern and the solvent environment. The condensed ring system of benzo[b]thiophene generally leads to absorption at longer wavelengths compared to benzene (B151609) or thiophene alone. researchgate.net

Fluorescence Spectroscopy: Upon excitation at an appropriate wavelength, this compound and its derivatives can exhibit fluorescence. The emission spectrum provides information about the energy of the first excited singlet state. The fluorescence properties, including the quantum yield and lifetime, can be influenced by the nature of the substituents and the surrounding medium. researchgate.net Studies on related benzothiophene (B83047) derivatives have shown that their fluorescent properties are dependent on their structure. researchgate.net

Spectroscopic Technique Information Obtained Relevance to this compound
UV-Vis Absorption Energy of electronic transitions (π-π, n-π).Characterizes the chromophoric nature of the benzo[b]thiophene ring system.
Fluorescence Emission Energy of the first excited singlet state, quantum yield, lifetime.Investigates the luminescent properties and the influence of the ethanol substituent.

High-Resolution Mass Spectrometry (HRMS, ESI-MS, Q-TOF MS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the accurate determination of a compound's molecular formula. Techniques such as Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (Q-TOF) mass analyzer provide highly precise mass measurements.

For this compound (C₁₀H₁₀OS), HRMS would be used to measure the exact mass of the molecular ion. The experimentally determined mass would be compared to the calculated theoretical mass, with a very small mass error (typically in the parts-per-million range) confirming the elemental composition. The molecular formula of this compound is C10H10OS, with a molecular weight of 178.25 g/mol . nih.govnih.gov

Mass Spectrometry Technique Ionization Method Mass Analyzer Information Provided
HRMS ESI (Electrospray Ionization)Q-TOF (Quadrupole Time-of-Flight)Precise mass-to-charge ratio for molecular formula confirmation.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. If a suitable single crystal of this compound or one of its derivatives can be grown, this technique can provide a wealth of information.

The analysis would yield precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state. Furthermore, it reveals how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the hydroxyl group. Studies on derivatives of benzo[b]thiophene have utilized this technique to confirm their molecular structures. acs.org For example, X-ray diffraction studies on benzo[1,2-b:4,5-b′]dithiophene derivatives have revealed how different side chains influence their packing patterns. nih.gov

Parameter Information from X-ray Diffraction
Unit Cell Dimensions The size and shape of the repeating unit in the crystal.
Space Group The symmetry of the crystal lattice.
Atomic Coordinates The precise position of each atom in the unit cell.
Bond Lengths and Angles The geometry of the molecule.
Intermolecular Interactions Hydrogen bonds, π-π stacking, and other non-covalent interactions.

Determination of Solid-State Molecular Structure and Conformation

For instance, in 2,3-disubstituted benzo[b]thiophenes, the planarity of the bicyclic core is maintained, with the substituents defining the broader three-dimensional structure. psu.edu The specific torsion angles between the benzo[b]thiophene core and its appended groups are influenced by both steric and electronic factors.

In the case of more complex derivatives, such as those involving additional aromatic rings, the dihedral angles between the benzo[b]thiophene system and these rings are crucial in defining the molecular shape. For example, in one N-substituted benzothiophene derivative, the dihedral angle to an attached phenyl ring is a significant 77.7 (1)°. nih.gov In another related structure, this angle is considerably different, highlighting the conformational flexibility dependent on substitution patterns. nih.gov

To illustrate the typical crystallographic parameters for this family of compounds, the following table presents data for representative benzo[b]thiophene derivatives.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
2,3-bis(2',5'-dimethylthiophene-3-yl)-5-bromothiopheneC₁₆H₁₅BrS₃MonoclinicP2₁/n9.6418(7)18.945(1)9.6625(7)90107.035(2)904
N-(5-fluoro-2-vinylphenyl)benzenesulfonamide substituted benzothiopheneC₂₂H₁₆FNO₂S₂MonoclinicP2₁/c9.3517(3)31.7075(11)8.6063(3)90115.179(2)904

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The supramolecular architecture of benzo[b]thiophene derivatives in the solid state is governed by a variety of intermolecular interactions, with hydrogen bonding and π-π stacking playing pivotal roles.

Hydrogen Bonding: In derivatives containing hydroxyl or amino groups, hydrogen bonding is a dominant force in the crystal packing. mdpi.comresearchgate.netacs.org For instance, in hydroxyl-substituted benzimidazoles, which share structural motifs with potential derivatives of this compound, O-H···N and O-H···O hydrogen bonds are primary determinants of the crystal lattice, often leading to the formation of infinite chains or more complex networks. nih.gov The presence of a hydroxyl group in this compound makes it a prime candidate for forming strong hydrogen bonds, likely involving the oxygen atom as a donor and potentially the sulfur atom or the π-system of the aromatic rings as weak acceptors. In the absence of a specific crystal structure, we can look at analogues. For example, in fluorinated bis-benzoxazines, C-H···F hydrogen bonds have been observed to be the dominant intermolecular interaction, connecting molecules into sheet-like structures. nih.gov

π-π Stacking: The planar aromatic core of the benzo[b]thiophene moiety makes it susceptible to π-π stacking interactions. These interactions are common in aromatic compounds and contribute significantly to the stability of the crystal lattice. nih.govnih.gov The nature of these interactions can vary from parallel-displaced to T-shaped arrangements, depending on the electronic properties and steric hindrance of the substituents. nih.gov In some thiophene-based conjugated polymers, π-stacking is evident even in solution, as indicated by NMR spectroscopy. acs.org For larger, fused-ring systems like benzothieno[3,2-b]benzothiophene (BTBT) derivatives, a "herringbone" packing arrangement is often observed, which is a common motif for optimizing π-π interactions in organic semiconductors. nih.gov

The following table summarizes key intermolecular interactions observed in representative crystal structures of benzo[b]thiophene analogues.

Compound/Derivative FamilyObserved Intermolecular Interactions
Fluorinated bis-benzoxazinesC-H···F hydrogen bonds, C-H···π contacts nih.gov
N-substituted benzothiophenesC-H···F hydrogen bonds nih.gov
Thiophene dimersT-shaped and parallel-displaced π-π stacking nih.gov
Benzothieno[3,2-b]benzothiophene (BTBT) derivatives"Herringbone" packing, lamellar structures nih.gov
Hydroxyl-substituted benzimidazolesO-H···N and O-H···O hydrogen bonds, C-H···π interactions nih.gov

Polymorphism and Crystal Packing Studies

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical consideration in the study of solid-state materials, as different polymorphs can exhibit varied physical and chemical properties. While no specific studies on the polymorphism of this compound have been reported, research on related compounds, particularly in the field of organic electronics, provides a strong basis for understanding the potential for polymorphic behavior in this system.

A notable example is found in the study of asymmetric benzothieno[3,2-b]benzothiophene (BTBT) derivatives. For 7-decyl-2-phenyl nih.govbenzothieno[3,2-b] nih.govbenzothiophene (Ph-BTBT-10), a polar polymorph has been identified as an intermediate structure in thin films, which evolves towards the more stable nonpolar phase with increasing film thickness. nih.gov This transformation is driven by the minimization of electrostatic energy and highlights the subtle energetic balance that can lead to different packing arrangements.

Computational and Theoretical Insights into this compound Remain Largely Unexplored

Despite the growing interest in the chemical and potential biological properties of benzo[b]thiophene derivatives, a comprehensive computational and theoretical examination of this compound is conspicuously absent from publicly available scientific literature. Extensive searches of chemical databases and scholarly articles have revealed a significant gap in research concerning the specific computational chemistry and theoretical studies for this particular compound.

Currently, there are no published studies detailing Density Functional Theory (DFT) calculations, which are fundamental to understanding the molecular properties of a compound. Consequently, critical data and analyses that would typically be included in a computational study are not available for this compound. This includes:

Geometry Optimization and Conformational Analysis: The most stable three-dimensional structure and the various spatial arrangements (conformers) of the molecule have not been computationally determined.

Electronic Structure Analysis: Information regarding the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, their distribution across the molecule, and the resulting energy gap is not available. This information is crucial for predicting the compound's electronic behavior and reactivity.

Molecular Electrostatic Potential (MEP) Mapping: There are no MEP maps to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.

Reactivity Descriptors: Global and local reactivity indices, which quantify the chemical reactivity and selectivity of the molecule, have not been calculated.

Vibrational Frequency Calculations: Theoretical vibrational frequencies, which are correlated with experimental infrared and Raman spectra to confirm the molecular structure, have not been reported.

Furthermore, there is no evidence of Molecular Dynamics Simulations having been performed for this compound. Such simulations would be invaluable for exploring its conformational space and understanding its dynamic behavior over time.

While computational studies exist for related but distinct molecules, such as other isomers or more complex derivatives of benzo[b]thiophene, the specific data for this compound is not present in these reports. Therefore, a detailed and scientifically accurate article based on the requested computational parameters cannot be generated at this time. The absence of this foundational research highlights a need for future computational investigations to elucidate the structural, electronic, and reactive properties of this compound.

Computational Chemistry and Theoretical Studies on 1 Benzo B Thiophen 5 Yl Ethanol

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methodologies that aim to correlate the structural or physicochemical properties of compounds with their macroscopic properties, including chemical reactivity or biological activity. These models are built on the principle that the structure of a molecule dictates its properties and activities.

In the context of benzothiophene (B83047) derivatives, QSPR and QSAR studies have been employed to predict various activities, which can be analogous to predicting chemical reactivity. For instance, research has been conducted on benzothiophene derivatives to understand their potential as inhibitors for various enzymes or as antimicrobial agents. researchgate.netnih.gov These studies typically involve the calculation of a wide range of molecular descriptors, which are numerical representations of the chemical information encoded within a molecular structure.

A typical QSPR/QSAR study on benzothiophene derivatives would involve the following steps:

Dataset Collection: A series of benzothiophene compounds with known experimental data on a specific property (e.g., reaction rate, binding affinity) is compiled.

Descriptor Calculation: For each molecule in the series, a variety of molecular descriptors are calculated. These can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the observed property. researchgate.net

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

While a specific QSPR model for the chemical reactivity of 1-(Benzo[b]thiophen-5-yl)ethanol is not available, studies on related compounds demonstrate the utility of this approach. For example, QSAR models have been developed for benzothiophene derivatives to predict their inhibitory activity against Plasmodium falciparum N-myristoyltransferase, where polar interactions were identified as key determinants of activity. nih.gov Another study focused on benzothiophene derivatives as potential antibiotics against multidrug-resistant Staphylococcus aureus, identifying key descriptors correlated with their activity. researchgate.net

Table 1: Examples of QSPR/QSAR Studies on Benzothiophene Derivatives

Studied PropertyModel TypeKey FindingsReference
PfNMT and HsNMT InhibitionHQSAR, CoMFA, CoMSIAPolar interactions (electrostatic and hydrogen-bonding) are crucial for inhibitory activity and selectivity. nih.gov
Antibacterial Activity (MRSA, MSSA, DRSA)PLS, PCR, MLRKey descriptors like PEOE_VSA_FPOL and Q_VSA_FHYD correlate with antibacterial activity. researchgate.net
Anti-TB ActivityQSARBulky substitutions and strong nucleophilicity favor anti-tuberculosis action. rsc.org

These examples underscore the potential of QSPR/QSAR to model the chemical reactivity of this compound, provided a suitable experimental dataset is available. Such a model could predict its reactivity in various chemical transformations by correlating its structural features with reaction outcomes.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms at the molecular level. It allows for the exploration of potential energy surfaces, the characterization of transition states, and the calculation of reaction energetics, providing deep insights into the feasibility and pathways of chemical reactions.

For the benzothiophene scaffold, computational methods have been applied to understand various reactions, from pyrolysis to catalytic transformations. These studies, while not specific to this compound, illuminate the types of mechanistic questions that can be addressed.

Pyrolysis of Benzothiophene: A DFT study on the pyrolysis mechanism of benzothiophene revealed that the most probable initial step is the migration of a hydrogen atom from the α-position to the β-position of the thiophene (B33073) ring. nih.gov The study calculated the energy barriers for various decomposition pathways and identified the dominant products. nih.gov This type of analysis could be applied to this compound to understand its thermal stability and decomposition pathways.

Hydrodesulfurization (HDS) Mechanisms: The removal of sulfur from organosulfur compounds is a critical industrial process. DFT calculations have been used to investigate the HDS reaction mechanisms of thiophenic compounds, including benzothiophene. acs.org These studies compare different pathways, such as direct desulfurization (DDS) versus hydrogenation (HYD), and examine the role of catalysts. acs.org Understanding the interaction of the sulfur atom and the aromatic rings with catalytic surfaces is a key outcome of such computational investigations.

Reactivity of the Benzothiophene Ring: Theoretical studies have also been conducted to understand the intrinsic reactivity of the benzothiophene ring system. DFT and Hartree-Fock (HF) based reactivity descriptors can be used to predict the most likely sites for electrophilic or nucleophilic attack. researchgate.net For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential surfaces can identify electron-rich and electron-poor regions of the molecule, thereby predicting its behavior in chemical reactions. researchgate.netkhanacademy.org In benzofused thieno[3,2-b]furans, theoretical results have shown exceptional reactivity of the C(2) atom, which is in agreement with experimental findings. researchgate.net

Table 2: Examples of Computational Studies on the Reactivity of Benzothiophene Derivatives

Reaction/Property StudiedComputational MethodKey FindingsReference
Pyrolysis of BenzothiopheneDFTThe most likely initial step is α-H migration to the β-position. nih.gov
Hydrodesulfurization (HDS)DFTThe hydrogenation (HYD) pathway is generally more favorable than direct desulfurization (DDS). acs.org
Nucleophilic Behavior of Benzofused Thieno[3,2-b]furansDFT, HFThe C(2) atom is identified as the most reactive site for electrophilic attack. researchgate.net
Interrupted Pummerer/Sigmatropic Rearrangement-A proposed mechanism involves the electrophilic activation of benzothiophene S-oxides followed by a charge-accelerated acs.orgacs.org-sigmatropic rearrangement. scispace.com

By applying similar computational methodologies to this compound, one could investigate the mechanisms of its synthesis, its oxidation, or its participation in various organic reactions. For example, DFT calculations could be used to model the transition states and intermediates in the reduction of a corresponding ketone to form the ethanol (B145695), or in the subsequent reactions of the hydroxyl group.

Role of 1 Benzo B Thiophen 5 Yl Ethanol As a Synthetic Intermediate in Materials Science

Precursor for Advanced Organic Materials

1-(Benzo[b]thiophen-5-yl)ethanol, with its reactive hydroxyl group and stable aromatic core, is a promising precursor for a variety of advanced organic materials. The functionalization of its ethanol (B145695) moiety allows for the introduction of diverse chemical functionalities, enabling the synthesis of materials with tailored properties for specific applications.

The benzo[b]thiophene core is a key component in a number of high-performance organic semiconductors. ktu.edu Its fused ring system provides the necessary π-conjugation for efficient charge transport, a critical requirement for applications in organic field-effect transistors (OFETs) and other electronic devices. While this compound itself is not a semiconductor, its chemical structure allows it to be a valuable starting material for the synthesis of more complex, semiconducting benzo[b]thiophene derivatives.

A plausible synthetic strategy involves the conversion of the ethanol group into a more reactive functional group, such as a halide or a stannane. For instance, the hydroxyl group can be transformed into a good leaving group, which can then be substituted by a bromine atom. This brominated benzo[b]thiophene can subsequently undergo Stille or Suzuki cross-coupling reactions with other organometallic reagents to construct larger, π-conjugated systems. These reactions are instrumental in the synthesis of advanced organic semiconductors like benzo[b]thieno[2,3-d]thiophene (BTT) and tandfonline.combenzothieno[3,2-b] tandfonline.combenzothiophene (B83047) (BTBT) derivatives, which have demonstrated excellent performance in OFETs. tandfonline.comresearchgate.netinformahealthcare.com

Table 1: Performance of selected Benzo[b]thiophene-based Organic Field-Effect Transistors (OFETs)
CompoundDeposition MethodMobility (cm²/Vs)On/Off RatioReference
2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiopheneSolution Shearing0.005> 10⁶ researchgate.netconsensus.app
2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiopheneSolution Shearing0.005> 10⁶ researchgate.netconsensus.app
2,7-diphenyl tandfonline.combenzothieno[3,2-b] tandfonline.combenzothiophene (DPh-BTBT)Vapor Depositionup to 2.0- informahealthcare.com
Dialkyl-BTBTs (Cn-BTBTs)Solution Processed> 1.0- informahealthcare.com

The rigid and planar nature of the benzo[b]thiophene moiety makes it an excellent candidate for incorporation into self-organizing materials, particularly liquid crystals. tandfonline.comtandfonline.com The ability of molecules to spontaneously arrange into ordered structures is crucial for applications in displays, sensors, and other advanced optical technologies. Research has shown that various 2,5-disubstituted and 2,7-disubstituted benzo[b]thiophene derivatives exhibit liquid crystalline phases, such as nematic and smectic phases. tandfonline.comresearchgate.net

This compound can serve as a key intermediate in the synthesis of such materials. The hydroxyl group provides a convenient handle for the attachment of mesogenic (liquid crystal-forming) units through esterification or etherification reactions. For instance, reaction with a long-chain alkyl or alkoxybenzoic acid would introduce the necessary molecular anisotropy for liquid crystalline behavior. Furthermore, the inherent chirality of this compound, if resolved into its enantiomers, can be exploited to synthesize chiral liquid crystals, which are of great interest for their unique ferroelectric and piezoelectric properties. tandfonline.com

A recent study highlighted the potential of novel self-organized benzo[b]thiophene-based materials for applications in the gigahertz frequency range, underscoring the importance of molecular design in optimizing these materials for advanced technologies. informahealthcare.comconsensus.apparxiv.orgresearchgate.net

Table 2: Mesomorphic Properties of Selected Benzo[b]thiophene-based Liquid Crystals
Compound SeriesPhase Transitions (°C)Liquid Crystalline PhasesReference
2,5-disubstituted Phenylbenzothiophenes-Nematic, Smectic A, Smectic C tandfonline.com
Chiral 2,5-disubstituted Benzothiophenes-Ferroelectric Smectic C tandfonline.com
tandfonline.comBenzothieno[3,2-b] tandfonline.combenzothiophene Derivatives (non-chiral)-Smectic A researchgate.net
tandfonline.comBenzothieno[3,2-b] tandfonline.combenzothiophene Derivatives (chiral)-Antiferroelectric Smectic C researchgate.net

The unique electronic structure of the benzo[b]thiophene ring system imparts interesting optical and electronic properties to materials derived from it. These properties are highly tunable through chemical modification, making benzo[b]thiophene derivatives attractive for a range of applications. For example, the high polarizability of the benzo[b]thiophene core contributes to high birefringence in liquid crystalline materials, a property that is essential for various optical components. researchgate.netarxiv.org

Furthermore, the semiconducting nature of extended benzo[b]thiophene systems, as discussed previously, makes them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. ktu.edu The ability to fine-tune the HOMO/LUMO energy levels through the introduction of different substituents allows for the optimization of these materials for specific electronic applications. This compound, as a versatile precursor, facilitates the introduction of such substituents, thereby enabling the development of a wide array of materials with tailored optical and electronic functionalities.

Building Block for Complex Polyheterocyclic Systems

The construction of complex polyheterocyclic systems is a major focus in materials science, as these larger structures often exhibit enhanced electronic and optical properties. This compound is a valuable building block for the synthesis of such systems. As mentioned earlier, its conversion to a halogenated or metallated derivative opens the door to a variety of powerful cross-coupling reactions.

For example, a brominated derivative of this compound can be coupled with a stannylated thiophene (B33073) derivative via a Stille coupling reaction to generate a bithiophene-containing molecule. This new, larger molecule can then be further functionalized and polymerized to create high-performance semiconducting polymers. Similarly, Suzuki coupling reactions with boronic acid derivatives can be employed to build up even more complex and extended π-conjugated systems. The synthesis of BTT and BTBT derivatives are prime examples of this strategy, where the benzo[b]thiophene unit is fused with other heterocyclic rings to create highly efficient charge-transporting materials. researchgate.netinformahealthcare.com

Catalyst Ligand Development and Application

In the field of catalysis, the development of efficient and selective ligands is of paramount importance. Chiral ligands, in particular, are crucial for asymmetric catalysis, which is a powerful tool for the synthesis of enantiomerically pure compounds. Given that this compound is a chiral molecule (it possesses a stereocenter at the carbon atom bearing the hydroxyl group), it represents a promising starting material for the synthesis of novel chiral ligands.

The hydroxyl group can be functionalized to introduce phosphine (B1218219), amine, or other coordinating groups that can bind to a metal center. The inherent chirality of the this compound backbone can then induce stereoselectivity in catalytic reactions. For instance, the synthesis of chiral phosphine ligands derived from this scaffold could lead to new catalysts for asymmetric hydrogenation, allylic alkylation, or other important transformations. While the direct application of ligands derived from this compound is not yet widely reported, the principles of chiral ligand design suggest its significant potential in this area. The development of such ligands could pave the way for new and more efficient asymmetric catalytic processes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.